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Compound of Interest

Compound Name: Crovatin

Cat. No.: B15597170 Get Quote

A Note on Terminology: The term "Crovatin" did not yield specific results in the context of

preclinical research in animal models. However, the query aligns closely with research

conducted on Crocin, a primary active carotenoid found in saffron. It is plausible that

"Crovatin" is a proprietary name, a novel derivative, or a misspelling of "Crocin." This

document will proceed with detailed information on Crocin, assuming it is the compound of

interest for researchers, scientists, and drug development professionals.

Introduction to Crocin
Crocin is a hydrophilic carotenoid that is the primary chemical component responsible for the

color of saffron.[1] It is recognized for a wide array of pharmacological effects, including

neuroprotective, antidepressant, anxiolytic, and anticancer properties.[1] Extensive research in

animal models has been conducted to elucidate its therapeutic potential and mechanisms of

action, making it a compound of significant interest in drug development.

Mechanism of Action and Signaling Pathways
Crocin exerts its biological effects through the modulation of several key signaling pathways. A

predominant pathway implicated in its neuroprotective and other cellular effects is the

PI3K/Akt/mTOR signaling pathway.[1][2] Activation of this pathway by Crocin has been shown

to inhibit autophagy and reduce oxidative stress, thereby promoting cell survival.[2]

In the context of diabetic retinopathy, Crocin has been demonstrated to inhibit oxidative stress

and the pro-inflammatory response in microglial cells through the activation of the PI3K/Akt
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signaling pathway.[3] Furthermore, Crocin's therapeutic effects in metabolic disorders and

cancer are attributed to its regulatory role in pathways including MAPK, Wnt/β-catenin, and

JAK-STAT.[1]
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Caption: Crocin activates the PI3K/Akt/mTOR pathway, leading to inhibition of autophagy and

reduction of oxidative stress and inflammation, ultimately promoting cell survival.

Experimental Protocols in Animal Models
The following protocols are generalized from common practices in preclinical research with

Crocin and should be adapted to specific experimental designs and institutional guidelines.

General Preparation of Crocin for Administration
Materials:

Crocin powder

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Vortex mixer

Sterile filters (0.22 µm)

Protocol:

Weigh the desired amount of Crocin powder under sterile conditions.

Dissolve the powder in sterile saline or PBS to the desired stock concentration. Crocin is

water-soluble.

Vortex the solution until the Crocin is completely dissolved.

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

Prepare fresh daily or store at 4°C for a short period, protected from light.

Animal Model of Cerebral Infarction (Ischemia-
Reperfusion Injury)
Animal Model:
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Male Sprague-Dawley rats (250-300g) are commonly used.

Experimental Workflow:
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Caption: Experimental workflow for evaluating the neuroprotective effects of Crocin in a rat

model of cerebral infarction.

Protocol:

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or a

ketamine/xylazine cocktail).

MCAO Surgery: Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO)

using the intraluminal filament method for 2 hours.

Reperfusion: After 2 hours of occlusion, withdraw the filament to allow for reperfusion.

Crocin Administration: Administer Crocin (dosages typically range from 10 to 50 mg/kg) via

intraperitoneal (i.p.) injection or oral gavage immediately after reperfusion. A vehicle control

group (saline or PBS) should be included.

Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-

reperfusion using a standardized scoring system (e.g., Bederson's scale).

Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and

perfuse the brains. Collect brain tissue for analysis of infarct volume (e.g., using 2,3,5-

triphenyltetrazolium chloride (TTC) staining) and for molecular analysis (e.g., Western blot

for PI3K/Akt/mTOR pathway proteins).

Animal Model of Diabetic Retinopathy
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Animal Model:

Streptozotocin (STZ)-induced diabetic mice or rats.

Protocol:

Induction of Diabetes: Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60

mg/kg in citrate buffer). Monitor blood glucose levels to confirm the diabetic state (typically

>250 mg/dL).

Crocin Treatment: Begin daily administration of Crocin (e.g., 20-40 mg/kg, i.p. or oral

gavage) one week after diabetes induction and continue for a specified duration (e.g., 8-12

weeks).

Functional Assessment: Perform functional assessments of the retina, such as

electroretinography (ERG), at baseline and at the end of the treatment period.

Tissue Collection: At the end of the study, euthanize the animals and enucleate the eyes.

Histological and Molecular Analysis: Process the retinal tissue for histological examination

(e.g., H&E staining to assess retinal layers) and for molecular analysis of inflammatory and

oxidative stress markers (e.g., ELISA or Western blot for TNF-α, IL-1β, and markers of

oxidative damage).

Quantitative Data Summary
The following tables summarize typical dosage and efficacy data for Crocin in various animal

models based on published literature.

Table 1: Crocin Dosage in Animal Models
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Animal Model Species
Route of
Administration

Dosage Range
(mg/kg/day)

Cerebral Ischemia Rat Intraperitoneal, Oral 10 - 50

Diabetic Retinopathy Mouse/Rat Intraperitoneal, Oral 20 - 40

Depression Mouse Intraperitoneal 10 - 40

Parkinson's Disease Rat Oral 25 - 50

Table 2: Efficacy of Crocin in Animal Models

Disease Model Key Efficacy Parameters
Typical Outcome with
Crocin Treatment

Cerebral Ischemia
Infarct Volume, Neurological

Score

Reduction in infarct volume by

30-50%; Improvement in

neurological scores

Diabetic Retinopathy
Retinal Thickness, ERG

Amplitude

Preservation of retinal

thickness; Improvement in

ERG b-wave amplitude

Depression
Immobility Time (Forced Swim

Test)

Reduction in immobility time by

25-40%

Parkinson's Disease
Dopaminergic Neuron Count,

Motor Function

Increased number of surviving

dopaminergic neurons;

Improved motor coordination

Conclusion
Crocin has demonstrated significant therapeutic potential in a variety of animal models,

primarily through its antioxidant, anti-inflammatory, and anti-apoptotic properties mediated by

key signaling pathways like PI3K/Akt/mTOR. The provided protocols and data serve as a guide

for researchers to design and conduct preclinical studies to further investigate the

pharmacological effects of Crocin. It is imperative to adhere to ethical guidelines for animal
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research and to adapt these protocols to the specific research question and institutional

standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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